molecular formula C21H17N3O B2819122 N-(3,4-dimethylphenyl)phenazine-1-carboxamide CAS No. 300695-35-6

N-(3,4-dimethylphenyl)phenazine-1-carboxamide

Cat. No.: B2819122
CAS No.: 300695-35-6
M. Wt: 327.387
InChI Key: GZFSTQJMMHGVBB-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)phenazine-1-carboxamide is a phenazine derivative known for its significant biological activities. Phenazine derivatives, including this compound, are nitrogen-containing heterocyclic compounds that exhibit a broad spectrum of antimicrobial, antitumor, and antiparasitic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of phenazine derivatives, including N-(3,4-dimethylphenyl)phenazine-1-carboxamide, can be achieved through various methods. Common synthetic routes include the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, and Pd-catalyzed N-arylation . These methods involve specific reaction conditions such as temperature, pressure, and the use of catalysts to facilitate the formation of the phenazine core.

Industrial Production Methods: Industrial production of phenazine derivatives often employs microbial biosynthesis due to its environmentally friendly nature and high yield. For example, Pseudomonas chlororaphis HT66 has been engineered to enhance the biosynthesis of phenazine-1-carboxamide, a closely related compound . This method involves the cultivation of the engineered bacteria under controlled conditions to produce the desired phenazine derivative.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-dimethylphenyl)phenazine-1-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions: Common reagents used in the reactions of phenazine derivatives include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired transformation.

Major Products: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. These products often exhibit enhanced biological activities and are used in various scientific research applications.

Scientific Research Applications

N-(3,4-dimethylphenyl)phenazine-1-carboxamide has a wide range of scientific research applications. It is used in chemistry for studying the synthesis and reactivity of phenazine derivatives. In biology, it is investigated for its antimicrobial and antitumor properties. In medicine, it is explored for its potential as a therapeutic agent against various diseases. Additionally, it has industrial applications in the development of biocontrol agents for agricultural use .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to N-(3,4-dimethylphenyl)phenazine-1-carboxamide include phenazine-1-carboxamide, pyocyanin, and chlororaphine . These compounds share the phenazine core structure and exhibit similar biological activities.

Uniqueness: this compound is unique due to the presence of the 3,4-dimethylphenyl group, which enhances its biological activity and specificity compared to other phenazine derivatives. This structural modification allows for targeted interactions with specific molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)phenazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O/c1-13-10-11-15(12-14(13)2)22-21(25)16-6-5-9-19-20(16)24-18-8-4-3-7-17(18)23-19/h3-12H,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZFSTQJMMHGVBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC3=NC4=CC=CC=C4N=C32)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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